4-Methoxy-2-[(propan-2-yloxy)methyl]aniline is an organic compound with the molecular formula C11H17NO2. It is classified as a derivative of aniline, characterized by the presence of a methoxy group at the 4-position and a propan-2-yloxy methyl group at the 2-position relative to the amino group. This compound is notable for its potential applications in medicinal chemistry and materials science, where it may serve as an intermediate in the synthesis of various pharmaceutical agents and novel materials with specific properties.
The synthesis of 4-Methoxy-2-[(propan-2-yloxy)methyl]aniline typically involves several key steps:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions such as temperature and solvent choice, enhancing efficiency and reproducibility .
The alkylation reaction can be summarized as follows:
This reaction is typically conducted under controlled conditions to maximize yield and minimize by-products.
The molecular structure of 4-Methoxy-2-[(propan-2-yloxy)methyl]aniline features:
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO2 |
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | 4-methoxy-2-(propan-2-yloxymethyl)aniline |
| InChI | InChI=1S/C11H17NO2/c1-8(2)14-7-9-6-10(12)4-5-11(9)13-3/h4-6,8H,7,12H2,1-3H3 |
| InChI Key | WUMRLEAAVVUJRA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OCC1=C(C=CC(=C1)N)OC |
4-Methoxy-2-[(propan-2-yloxy)methyl]aniline can participate in various chemical reactions:
The general reactions can be summarized as follows:
The mechanism of action for 4-Methoxy-2-[(propan-2-yloxy)methyl]aniline primarily involves its interactions with biological targets, such as enzymes or receptors. The presence of both methoxy and propan-2-yloxy groups allows for diverse synthetic pathways that may enhance biological activity.
In medicinal chemistry, compounds like this one often act as enzyme inhibitors or modulators, influencing biochemical pathways critical for various therapeutic outcomes .
The physical properties of 4-Methoxy-2-[(propan-2-yloxy)methyl]aniline include:
Chemical properties include:
4-Methoxy-2-[(propan-2-yloxy)methyl]aniline has several significant applications:
This compound's unique structure allows it to participate in various chemical reactions, making it valuable across multiple scientific domains.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: